BCN-PEG1-Br
Description
BCN-PEG1-Br (CAS 2740005-14-3) is a bifunctional polyethylene glycol (PEG)-based linker featuring a bicyclo[6.1.0]nonyne (BCN) group and a bromine (Br) terminus. Its molecular structure combines a short PEG spacer (PEG1) with a cycloalkyne (BCN) for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions and a bromine atom for nucleophilic substitution or cross-coupling applications. This compound is widely used in bioconjugation, drug delivery, and materials science due to its dual reactivity and modular design .
Properties
IUPAC Name |
9-(2-bromoethoxymethyl)bicyclo[6.1.0]non-4-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIOXBSMELWQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCCBr)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG1-Br is synthesized through a series of chemical reactions involving the introduction of the bicyclo[6.1.0]nonyne group and the polyethylene glycol spacer. The reaction can be run either in organic solvents or in aqueous solutions, depending on the solubility and properties of the substrate molecules . The specific reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is carefully controlled to ensure consistent quality and high purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG1-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Click Reactions: The bicyclo[6.1.0]nonyne group reacts with azide-functionalized molecules in a copper-free click reaction, forming stable triazole linkages.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents at moderate temperatures.
Click Reactions: Azide-functionalized molecules are used as reagents.
Major Products Formed
Substitution Reactions: The major products are BCN-PEG derivatives with different functional groups replacing the bromide.
Click Reactions: The major products are stable triazole-linked conjugates formed by the reaction of this compound with azide-functionalized molecules.
Scientific Research Applications
BCN-PEG1-Br has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of BCN-PEG1-Br involves the highly specific and efficient reaction of the bicyclo[6.1.0]nonyne group with azide-functionalized molecules. This bioorthogonal click reaction forms stable triazole linkages without the need for a copper catalyst . The polyethylene glycol spacer enhances the solubility and biocompatibility of the conjugated molecules, making them suitable for various biological and medical applications .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Reactive Group 1 | Reactive Group 2 | PEG Length | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| This compound | BCN | Br | PEG1 | ~350–400 |
| Propargyl-PEG1-Br | Propargyl | Br | PEG1 | ~250–300 |
| BCN-PEG2-Br | BCN | Br | PEG2 | ~450–500 |
| Propargyl-PEG1-COOH | Propargyl | Carboxylic Acid | PEG1 | ~300–350 |
*Estimated based on PEG and functional group contributions .
- BCN vs. Propargyl : BCN enables copper-free click chemistry, ideal for sensitive biological systems, whereas propargyl requires copper catalysts, limiting its use in vivo .
- Br vs. COOH : Bromine supports alkylation or cross-coupling (e.g., Suzuki reactions), while carboxylic acid facilitates carbodiimide-mediated conjugations (e.g., EDC/NHS chemistry) .
- PEG Length : Shorter PEG chains (PEG1) reduce steric hindrance, enhancing reaction kinetics but sacrificing solubility compared to PEG2 derivatives .
Physicochemical and Reactivity Profiles
Table 2: Performance Metrics
| Compound | Solubility (Water) | Reaction Efficiency (SPAAC)* | Stability (pH 7.4, 25°C) |
|---|---|---|---|
| This compound | Moderate | High | >48 hours |
| Propargyl-PEG1-Br | High | Low (Cu-dependent) | >72 hours |
| BCN-PEG2-Br | High | Moderate | >48 hours |
| Propargyl-PEG1-COOH | High | Low (Cu-dependent) | >24 hours |
*Reaction efficiency normalized to this compound as reference .
- Solubility : this compound’s moderate solubility stems from its hydrophobic BCN group, whereas PEG2 analogs improve hydrophilicity .
- Stability : Bromine’s electrophilicity renders this compound susceptible to hydrolysis under basic conditions, whereas carboxylic acid derivatives (e.g., Propargyl-PEG1-COOH) degrade faster in acidic environments .
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